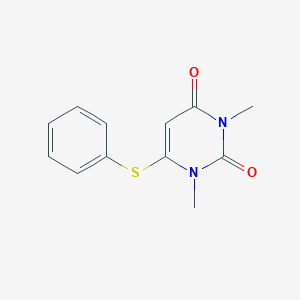

1,3-Dimethyl-6-(phenylthio)uracil

Description

Properties

Molecular Formula |

C12H12N2O2S |

|---|---|

Molecular Weight |

248.3g/mol |

IUPAC Name |

1,3-dimethyl-6-phenylsulfanylpyrimidine-2,4-dione |

InChI |

InChI=1S/C12H12N2O2S/c1-13-10(15)8-11(14(2)12(13)16)17-9-6-4-3-5-7-9/h3-8H,1-2H3 |

InChI Key |

YBDJNYZFFMVFOI-UHFFFAOYSA-N |

SMILES |

CN1C(=CC(=O)N(C1=O)C)SC2=CC=CC=C2 |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)SC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Analysis of Substituent Effects

Phenylthio (-SPh) vs. In contrast, the trifluoromethyl group in 1,3-Dimethyl-6-(trifluoromethyl)uracil enhances metabolic stability and lipophilicity, improving its efficacy as an antiviral agent .

Amino (-NH₂) vs. Methyl (-CH₃) at Position 6: 6-Amino-1,3-dimethyluracil exhibits higher nucleophilicity due to the amino group, making it a versatile intermediate in organic synthesis . The methyl group in 1,3-Dimethyluracil reduces steric hindrance but limits biological activity compared to substituted analogs .

Phenyl vs. Methyl at Position 3 :

- 6-Methyl-3-phenyluracil’s phenyl group at position 3 may enhance binding to aromatic residues in biological targets, though its applications remain less explored compared to 6-substituted derivatives .

Preparation Methods

Cyclocondensation of Enamines with Phenyl Isothiocyanate

A patent by BASF SE (US7737275B2) outlines a robust pathway for synthesizing 3-phenyl(thio)uracils via the reaction of enamines with phenyl iso(thio)cyanates . For 1,3-dimethyl-6-(phenylthio)uracil, the enamine precursor (III) is derived from 1,3-dimethylurea and a β-ketoester. The critical steps involve:

-

Enamine Formation : Deprotonation of 1,3-dimethylurea with a strong base (e.g., sodium hydride) in an aprotic solvent like DMF, followed by condensation with methyl acetoacetate.

-

Cyclocondensation : Reaction of the enamine with phenyl isothiocyanate at 35–80°C, facilitated by bases such as cesium carbonate.

-

Work-Up : Acidic quenching and crystallization to isolate the product.

Key Data :

-

Yield : 78–100% (depending on base and solvent optimization) .

-

Purity : >95% after recrystallization from methylene chloride/hexane .

-

Advantages : High atom economy, minimal byproducts.

-

Limitations : Requires stringent temperature control to prevent side reactions.

Oxidation-Substitution of 6-(Methylthio)uracil Precursors

A PubMed study (PMID: 9240351) describes a two-step protocol for introducing arylthio groups at the 6-position of uracil derivatives . Applied to this compound, this method involves:

-

Synthesis of 1,3-Dimethyl-6-(methylthio)uracil : Cyclization of 2-methyl-3,3-bis(methylthio)acryloyl urea in acetic acid with p-TsOH catalysis.

-

Oxidation and Displacement :

-

Oxidation of the methylthio group to methylsulfonyl using 3-chloroperoxybenzoic acid.

-

Nucleophilic aromatic substitution with thiophenol in ethanolic NaOH.

-

Key Data :

-

Advantages : Utilizes stable intermediates; scalable.

-

Limitations : Multi-step process with moderate overall yield.

Direct Cyclization of Cyanoacetylurea Derivatives

A Chinese patent (CN115260106A) proposes a novel route using cyanoacetic acid and 1,3-dimethylurea . While originally designed for 6-amino derivatives, the method can be adapted for phenylthio incorporation:

-

Condensation : Dehydrated cyanoacetic acid reacts with 1,3-dimethylurea in acetic anhydride, catalyzed by diatomite-supported 1,3-dicyclohexylcarbodiimide (DCC).

-

Thiolation : Substitution of the cyano group with thiophenol via radical-initiated thiol-ene coupling.

-

Cyclization : Acid-mediated ring closure to form the uracil core.

Key Data :

-

Advantages : Avoids toxic reagents; UV-assisted steps enhance efficiency.

-

Limitations : Requires optimization for thiolation regioselectivity.

Palladium-Catalyzed C–S Coupling on Preformed Uracil Scaffolds

A supplementary RSC publication (d3ra07398j1.pdf) demonstrates late-stage functionalization of uracil derivatives using Pd-catalyzed cross-coupling . For this compound:

-

Halogenation : Bromination of 1,3-dimethyluracil at the 6-position using NBS.

-

C–S Coupling : Reaction with thiophenol catalyzed by Pd(OAc)₂/Xantphos in DMF at 110°C.

Key Data :

-

Advantages : High regiocontrol; compatible with diverse thiols.

-

Limitations : Costly catalysts; inert atmosphere required.

Comparative Analysis of Methodologies

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1,3-Dimethyl-6-(phenylthio)uracil, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving phenylthio groups and uracil derivatives. Key variables include catalyst choice (e.g., Yb(TFA)₃ for enhancing regioselectivity ), solvent selection (e.g., acetone or pyridine for optimizing solubility ), and reaction time (e.g., prolonged reflux for 60 hours to ensure completion ). Purification often involves neutralization with HCl followed by crystallization from DMF/H₂O . Yield optimization requires balancing stoichiometric ratios (e.g., 1:1.5 molar excess of chloroacetone in alkylation reactions ).

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Identifies methyl groups (δ ~3.0–3.5 ppm for N-CH₃) and aromatic protons (δ ~7.0–7.5 ppm for phenylthio substituents) .

- IR Spectroscopy : Confirms carbonyl stretches (~1700 cm⁻¹ for uracil C=O) and C-S bonds (~650 cm⁻¹) .

- LC-MS/MS : Validates molecular weight (e.g., m/z 239.3 for [M+H]⁺) and detects impurities .

Q. How does the structure of this compound differ from related uracil derivatives?

- Answer : Critical distinctions arise from substituent positions:

- 1,3-Dimethyluracil : Lacks the phenylthio group at C6, reducing steric hindrance and π-π interaction potential .

- 6-Aminouracil : Replaces the phenylthio group with an amino (-NH₂), altering hydrogen-bonding capacity .

- Structural comparisons are supported by PubChem data (InChI keys, SMILES) and NIST spectral libraries .

Advanced Research Questions

Q. How can conflicting data on reaction mechanisms involving the phenylthio group be resolved?

- Methodological Answer : Discrepancies in cyclization pathways (e.g., Friedel-Crafts-like vs. sulfur-shift mechanisms ) can be addressed via:

- Isotopic Labeling : Using deuterated phenylthio groups to track bond formation/cleavage .

- Computational Modeling : Density Functional Theory (DFT) to compare activation energies of proposed pathways .

- 2D-NMR : Monitoring intermediate formation (e.g., NOESY for spatial proximity analysis) .

Q. What experimental strategies optimize solubility and stability of this compound for in vitro assays?

- Methodological Answer :

- Solubility : Use co-solvents (e.g., DMSO:water mixtures) or derivatization (e.g., introducing polar groups at C5) .

- Stability : Conduct pH-dependent degradation studies (e.g., HPLC monitoring at pH 2–9) and thermal analysis (TGA/DSC) .

- Biological Buffers : Test compatibility with PBS or serum-containing media to mimic physiological conditions .

Q. How can in silico methods predict the compound’s interaction with biological targets (e.g., enzymes or DNA)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to uracil-processing enzymes (e.g., UNG) .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS) .

- QSAR Modeling : Correlate substituent effects (e.g., methyl vs. phenylthio) with activity using descriptors like logP and polar surface area .

Q. What analytical approaches quantify trace uracil contamination in synthetic batches of this compound?

- Methodological Answer :

- HPLC-UV : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) with detection at 254 nm .

- Uracil-Specific Sensors : Catalytically inactive UNG mutants for selective binding without cleavage (LOD: ~0.1 ng/µL) .

- LC-MS/MS : MRM transitions (e.g., m/z 113 → 96 for uracil) to differentiate from structural analogs .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in reported biological activities of phenylthio-substituted uracils?

- Methodological Answer :

- Dose-Response Curves : Replicate assays (e.g., IC₅₀ determinations) across multiple cell lines .

- Metabolite Profiling : Identify degradation products (e.g., via HRMS) that may confound activity readings .

- Control Experiments : Use structurally analogous compounds (e.g., 6-methylthiouracil) to isolate substituent-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.